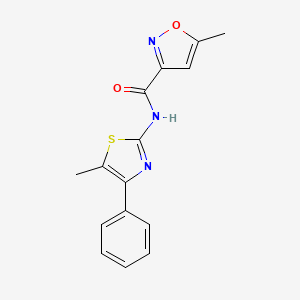
5-(2-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Descripción general
Descripción
5-(2-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole: is a heterocyclic compound that features a unique combination of a thiophene ring and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzonitrile with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 5-(2-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a pharmacophore for the development of new drugs. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a valuable component in the design of high-performance materials.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
5-(2-Methylphenyl)-1,2,4-oxadiazole: Lacks the thiophene ring, resulting in different electronic properties.
3-Phenyl-5-(2-thiophenyl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern on the oxadiazole ring.
2-Methyl-5-phenyl-1,3,4-oxadiazole: Different ring system (1,3,4-oxadiazole) with distinct chemical properties.
Uniqueness: The presence of both the thiophene and oxadiazole rings in 5-(2-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research and industrial applications highlight its uniqueness compared to similar compounds.
Propiedades
IUPAC Name |
5-(2-methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-5-2-3-6-10(9)13-14-12(15-16-13)11-7-4-8-17-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZUXEWWHNAHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-({[(2-ethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4688778.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4688804.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4688811.png)
![2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4688817.png)
![2-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4688824.png)
![5-[chloro(difluoro)methyl]-3-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4688829.png)

![(E)-3-(4-chlorophenyl)-2-[(3-methylbenzoyl)amino]prop-2-enoic acid](/img/structure/B4688840.png)
![3-chloro-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4688841.png)

![4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4688859.png)
